

Application Notes and Protocols for Assessing PD-1-IN-17 TFA Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway.[1][2] As a member of the 1,3,4-oxadiazole and 1,3,4-thiadiazole class of immunomodulators, it is designed to disrupt the immunosuppressive signals mediated by the PD-1 receptor, thereby enhancing T-cell responses against cancer cells.[3] The trifluoroacetic acid (TFA) salt form of the compound is often used for research purposes. This document provides detailed protocols for assessing the in vitro and in vivo efficacy of **PD-1-IN-17 TFA**.

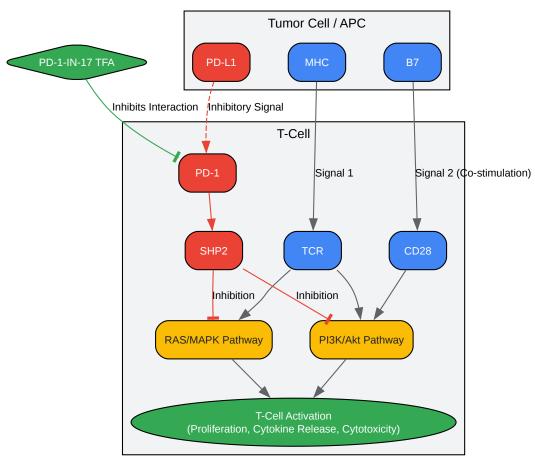
The PD-1 receptor, expressed on activated T-cells, B-cells, and natural killer (NK) cells, plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[4] However, many tumors exploit this pathway to evade immune surveillance by overexpressing the ligands for PD-1, namely PD-L1 and PD-L2. The binding of PD-L1 on tumor cells to PD-1 on T-cells triggers a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion".[5] Small molecule inhibitors like **PD-1-IN-17 TFA** offer a potential therapeutic advantage over monoclonal antibodies due to their potential for oral bioavailability and different pharmacokinetic profiles.

Mechanism of Action

PD-1-IN-17 TFA functions by inhibiting the PD-1 pathway, which in turn restores and enhances the anti-tumor immune response. The primary mechanism of action is the blockade of the



interaction between PD-1 and its ligand PD-L1. This disruption allows for the reactivation of tumor-infiltrating T-lymphocytes, leading to increased cytokine production and enhanced tumor cell killing.



PD-1 Signaling Pathway and Inhibition by PD-1-IN-17 TFA

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Caption: PD-1 signaling pathway and the inhibitory action of **PD-1-IN-17 TFA**.



Quantitative Data Summary

The efficacy of **PD-1-IN-17 TFA** and other small molecule PD-1/PD-L1 inhibitors has been evaluated using various in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of **PD-1-IN-17 TFA** and Representative Small Molecule PD-1/PD-L1 Inhibitors

Compoun d	Assay	Cell Type	Readout	Concentr ation	Result	Referenc e
PD-1-IN-17 TFA (Compoun d 12)	Splenocyte Proliferatio n Assay	Mouse Splenocyte s	Proliferatio n Inhibition	100 nM	92% inhibition	[1][6]
JBI-2174	TR-FRET Assay	Human PD-1/PD- L1	IC50	~1 nM	Potent inhibition of PD-1/PD- L1 interaction	[7]
Anidulafun gin	Bio-layer Interferome try (BLI)	Human PD-L1	Dissociatio n Constant (KD)	-	76.9 μM	[8]
BMS-202	Homogeno us Time- Resolved Fluorescen ce (HTRF)	Human PD-1/PD- L1	IC50	1.8 nM	Inhibition of PD-1/PD- L1 interaction	[9]
Compound 69	T-Cell Activation Assay (Co- culture)	Human PBMCs and Tumor Cells	IFN-y Production	10 μΜ	Significant increase in IFN-y secretion	[10]

Table 2: In Vivo Efficacy of Representative Small Molecule PD-1/PD-L1 Inhibitors



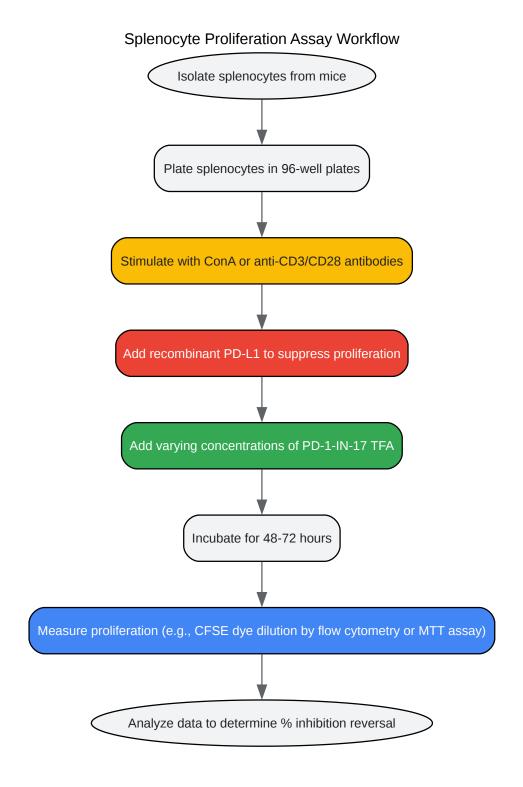
Compo	Animal Model	Tumor Model	Adminis tration Route	Dosing Regime n	Readout	Result	Referen ce
SCL-1	Syngenei c Mice (BALB/c)	CT26 Colon Carcinom a	Oral	50 mg/kg, daily for 14 days	Tumor Growth Inhibition (TGI)	>50% TGI	[11][12]
JBI-2174	Syngenei c Mice (BALB/c)	4T1 Breast Cancer	Oral	Not specified	Tumor Growth	Compara ble efficacy to anti- PD-L1 antibody	[7]
Anidulafu ngin	Syngenei c Mice (C57BL/6	LLC Lewis Lung Carcinom a	Intraperit oneal	20 mg/kg, every 3 days	Tumor Volume Reductio n	Significa nt reduction in tumor volume	[8]

Experimental ProtocolsIn Vitro Efficacy Assessment

1. Splenocyte Proliferation Assay

This assay assesses the ability of **PD-1-IN-17 TFA** to reverse PD-L1-mediated suppression of T-cell proliferation.









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